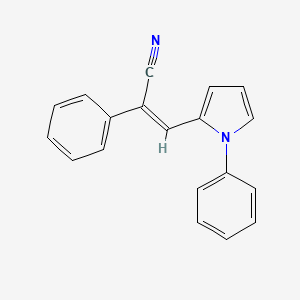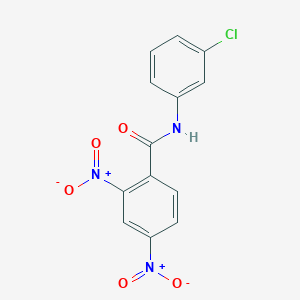![molecular formula C25H22N4O6S B10897401 (2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10897401.png)
(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a nitro-pyridyl group, and various other functional groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole ring, introduction of the nitro-pyridyl group, and various functional group modifications. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.
Introduction of the Nitro-Pyridyl Group: This step may involve nitration reactions followed by coupling reactions to attach the pyridyl group.
Functional Group Modifications: Various reagents and conditions, such as methoxylation and imine formation, are used to introduce and modify functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action for such a compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H22N4O6S |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(5E)-3-(2-methoxyethyl)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O6S/c1-33-13-12-28-24(30)22(36-25(28)27-18-6-4-3-5-7-18)15-17-8-10-20(21(14-17)34-2)35-23-11-9-19(16-26-23)29(31)32/h3-11,14-16H,12-13H2,1-2H3/b22-15+,27-25? |
Clave InChI |
GEXUSHKJKWUALU-KHDUAGGOSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)/SC1=NC4=CC=CC=C4 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)SC1=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[({3-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10897319.png)


![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897349.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B10897357.png)
![6-cyclopropyl-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897358.png)
![[2-Iodo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10897362.png)
![(4E)-4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10897368.png)
![4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10897369.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)


